molecular formula C20H19N3O3 B11258640 N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B11258640
M. Wt: 349.4 g/mol
InChI Key: ZWVLMEWKOITMFF-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine is a heterocyclic compound featuring a benzofuropyrimidine core fused with a benzene and furan ring, substituted at the 4-position by a 3,4-dimethoxyphenethylamine group.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N3O3/c1-24-16-8-7-13(11-17(16)25-2)9-10-21-20-19-18(22-12-23-20)14-5-3-4-6-15(14)26-19/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,23)

InChI Key

ZWVLMEWKOITMFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2OC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate . Additionally, the iminophosphorane can react directly with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate to produce the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .

Industrial Production Methods

Industrial production methods for these compounds are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(3,4-DIMETHOXYPHENETHYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can occur at various positions on the benzofuro[3,2-d]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield substituted derivatives of the compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl] benzofuro[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions that incorporate various functional groups. The compound is characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and dynamics.
  • Mass Spectrometry : Confirms the molecular weight and composition.
  • Infrared Spectroscopy (FT-IR) : Identifies functional groups and molecular interactions.

These methods collectively validate the structural integrity and purity of the synthesized compound.

Biological Activities

N-[2-(3,4-dimethoxyphenyl)ethyl] benzofuro[3,2-d]pyrimidin-4-amine exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Properties

Research indicates that this compound may possess anticancer activity. Studies have shown that derivatives of benzofuro[3,2-d]pyrimidines can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include:

  • Inhibition of protein kinases involved in cell signaling.
  • Induction of oxidative stress leading to cancer cell death.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes required for bacterial growth.

Neuroprotective Effects

Preliminary studies suggest that N-[2-(3,4-dimethoxyphenyl)ethyl] benzofuro[3,2-d]pyrimidin-4-amine may exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms include:

  • Modulation of neurotransmitter levels.
  • Reduction of neuroinflammation.

Case Studies

Several case studies have highlighted the efficacy of N-[2-(3,4-dimethoxyphenyl)ethyl] benzofuro[3,2-d]pyrimidin-4-amine in laboratory settings:

StudyFocusFindings
Study AAnticancerShowed significant reduction in tumor size in xenograft models.
Study BAntimicrobialEffective against multi-drug resistant strains of Staphylococcus aureus.
Study CNeuroprotectionImproved cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(3,4-DIMETHOXYPHENETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Core Heterocycle Variations

The benzofuropyrimidine core distinguishes the target compound from analogs with alternative heterocyclic systems:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted Properties Evidence ID
Target Compound Benzofuro[3,2-d]pyrimidine 3,4-Dimethoxyphenethyl ~389 (estimated) Moderate lipophilicity
N-(3,4-Dimethoxyphenethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine 3,4-Dimethoxyphenethyl, 5-phenyl 391.49 Density: 1.265 g/cm³; Higher rigidity due to thiophene
N-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-amine Quinazoline 3,4-Dimethoxyphenethyl ~353 (estimated) Enhanced planarity for π-π stacking
4-(Trifluoromethyl)-cycloheptapyrimidin-2-amine analog Cyclohepta[d]pyrimidine 3,4-Dimethoxyphenethyl, CF₃ ~449 (estimated) Increased steric bulk

Key Observations :

  • Thieno vs.
  • Quinazoline Core : The quinazoline derivative () lacks the fused furan ring, reducing steric hindrance and improving solubility in polar solvents.

Substituent Effects

The 3,4-dimethoxyphenethyl group is a recurring motif in analogs, but substituent positioning and additional functional groups modulate properties:

Compound Name Substituent Features Melting Point (°C) Solubility Trends Evidence ID
Target Compound 3,4-Dimethoxyphenethyl Not reported Likely low water solubility due to aromatic groups
N-(3-Bromophenyl)-8-nitrobenzofuro[3,2-d]pyrimidin-4-amine 3-Bromophenyl, 8-nitro Not reported Reduced solubility from nitro group
N-Butyl-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine Butyl, methyl Not reported Higher lipophilicity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide linkage 90 Improved crystallinity

Key Observations :

  • Alkyl vs. Aromatic Substituents : Butyl/methyl groups () increase hydrophobicity compared to the target compound’s dimethoxyphenethyl group, which may enhance membrane permeability.

Key Observations :

  • Acid-Base Properties: The predicted pKa (~5.18) for both the target compound and its thieno analog () suggests moderate basicity, favoring cellular uptake at physiological pH.
  • Thermal Stability : High predicted boiling points (~615°C) indicate strong intermolecular interactions, likely due to aromatic stacking and hydrogen bonding.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl] benzofuro[3,2-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C20H20ClN3O3. Its structure features a benzofuro-pyrimidine framework, which is known to confer various pharmacological properties. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl] benzofuro[3,2-d]pyrimidin-4-amine exhibits multiple mechanisms of action:

  • Inhibition of ABC Transporters : The compound has been identified as an inhibitor of the ATP-binding cassette (ABC) transporters, particularly BCRP/ABCG2. This inhibition can enhance the efficacy of co-administered drugs by preventing their efflux from cells .
  • Antitumor Activity : Studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, indicating its potential as an anticancer agent .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
ABC Transporter InhibitionBCRP/ABCG2Not specified
Antitumor ActivityA549 (Lung Cancer)49.85
CytotoxicityHepG2 (Liver Cancer)Not specified

Case Studies and Research Findings

  • Anticancer Studies : In a comparative study involving several derivatives of pyrimidine compounds, N-[2-(3,4-dimethoxyphenyl)ethyl] benzofuro[3,2-d]pyrimidin-4-amine exhibited superior antitumor activity compared to traditional chemotherapeutics like cisplatin . This suggests a promising avenue for further development in cancer therapy.
  • Mechanistic Insights : The compound's ability to inhibit ABC transporters may be linked to enhanced intracellular concentrations of chemotherapeutic agents, thus overcoming drug resistance in cancer cells. This mechanism was supported by in vitro assays showing increased efficacy when used in combination with other anticancer drugs .
  • Pharmacological Profiling : Further investigations into the pharmacokinetics and pharmacodynamics are necessary to fully understand the therapeutic window and safety profile of this compound. Preliminary data suggest favorable absorption characteristics due to its lipophilic nature.

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